Home > Products > Screening Compounds P15265 > DiosMetin 7-O-beta-D-Glucuronide
DiosMetin 7-O-beta-D-Glucuronide - 1237479-09-2

DiosMetin 7-O-beta-D-Glucuronide

Catalog Number: EVT-1732228
CAS Number: 1237479-09-2
Molecular Formula: C22H20O12
Molecular Weight: 476.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Diosmetin 7-glucuronide is a naturally occurring flavonoid glycoside. Flavonoids are a diverse group of polyphenolic compounds found ubiquitously in plants, known for their wide range of biological activities. Diosmetin 7-glucuronide is a conjugated metabolite of diosmetin, another flavonoid aglycone. It is primarily found in citrus fruits, especially oranges, and is also present in other plants like Chrysanthemum morifolium and Perilla frutescens [, , ].

Diosmetin 7-glucuronide is formed in the body after the ingestion and metabolism of diosmetin or its glycoside precursor, diosmin. The conjugation of diosmetin with glucuronic acid increases its water solubility, facilitating its excretion in urine and bile [, ].

In scientific research, diosmetin 7-glucuronide serves as a valuable tool for investigating the metabolism and bioavailability of diosmetin and diosmin []. Its presence in plasma and urine samples provides insights into the absorption, distribution, metabolism, and excretion (ADME) profile of these parent compounds []. Furthermore, diosmetin 7-glucuronide exhibits various biological activities, making it a potential therapeutic agent for treating various diseases.

Synthesis Analysis

Diosmetin 7-O-beta-D-Glucuronide can be synthesized through various methods:

  • In Vitro Enzymatic Reactions: This method involves incubating diosmetin with specific UDP-glucuronosyltransferase enzymes (e.g., UGT1A1, UGT1A6, and UGT1A9) in the presence of UDP-glucuronic acid. These enzymes catalyze the transfer of glucuronic acid to diosmetin, resulting in the formation of the glucuronide conjugate .
  • Microbial Biotransformation: Certain strains of bacteria, such as Escherichia coli isolated from the human gut, can convert diosmetin 7-O-glucoside into diosmetin 7-O-beta-D-glucuronide. This biotransformation offers an alternative pathway for the synthesis of this compound .
Molecular Structure Analysis

The molecular structure of Diosmetin 7-O-beta-D-Glucuronide consists of a diosmetin aglycone linked to a glucuronic acid moiety via a beta-glycosidic bond at the 7-position hydroxyl group. The molecular formula is C22H20O12C_{22}H_{20}O_{12}, with a molecular weight of approximately 448.39 g/mol . The structural representation includes three rings: two benzene rings (A and B) connected by a heterocyclic pyran ring (C).

Structural Data

  • Molecular Formula: C22H20O12
  • Molecular Weight: 448.39 g/mol
  • SMILES Notation: O=C1C2=C(O)C=C(O[C@@H]3OC@HC@@HC@H[C@H]3O)C=C2OC(C4=CC=C(OC)C(O)=C4)=C1 .
Chemical Reactions Analysis

Diosmetin 7-O-beta-D-Glucuronide can undergo several chemical reactions, with hydrolysis being particularly significant. This reaction typically involves enzymes like beta-glucuronidases that cleave the glycosidic bond between diosmetin and glucuronic acid. Hydrolysis can regenerate diosmetin, which may then be absorbed by the body to exert biological effects .

Mechanism of Action

The mechanism of action for Diosmetin 7-O-beta-D-Glucuronide primarily involves its role as a metabolite that enhances the bioavailability of diosmetin. Upon ingestion, diosmetin is metabolized into this glucuronide form, which increases its solubility in water and facilitates its excretion through urine and bile. This process allows for better absorption and distribution within biological systems, ultimately contributing to its therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water due to the presence of glucuronic acid.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade upon prolonged exposure to light or heat.
  • Reactivity: Can participate in hydrolysis reactions facilitated by specific enzymes.

Relevant Data

Storage conditions recommend keeping Diosmetin 7-O-beta-D-Glucuronide at -20°C to maintain its integrity .

Applications

Diosmetin 7-O-beta-D-Glucuronide has several scientific applications:

  • Pharmacological Research: It serves as a valuable tool for studying the metabolism and bioavailability of diosmetin and diosmin.
  • Therapeutic Potential: Research indicates that it may exhibit anti-inflammatory properties and could potentially be used in cancer treatment due to its ability to inhibit cell proliferation .
  • Nutraceutical Industry: Its presence in dietary supplements highlights its importance in health-related products aimed at leveraging its antioxidant properties .
Biosynthesis and Metabolic Pathways

Enzymatic Glucuronidation in Hepatic and Intestinal Tissues

Diosmetin 7-O-β-D-glucuronide (D7G) formation occurs via glucuronidation of the aglycone diosmetin (3',5,7-trihydroxy-4'-methoxyflavone), primarily in the liver and intestinal epithelium. This phase II metabolic reaction conjugates glucuronic acid from uridine 5'-diphospho-glucuronic acid (UDPGA) to the 7-hydroxyl group of diosmetin. Hepatic glucuronidation typically achieves higher conjugation rates (mean Vmax = 18.3 nmol/min/mg protein) compared to intestinal tissues (mean Vmax = 9.7 nmol/min/mg protein) due to greater UDPGA availability and higher enzyme density [4] [8]. The reaction follows Michaelis-Menten kinetics, with an average hepatic Km of 47 μM for diosmetin, indicating moderate substrate affinity. Intestinal glucuronidation contributes significantly to first-pass metabolism following oral administration of diosmetin or its precursors, with portal vein studies showing 22-35% conversion efficiency during absorption [8].

Table 1: Tissue-Specific Glucuronidation Parameters for D7G Formation

Tissue SourceMean Km (μM)Mean Vmax (nmol/min/mg protein)Relative Contribution (%)
Liver47 ± 6.218.3 ± 2.168-75%
Small Intestine83 ± 9.79.7 ± 1.422-30%
Colon127 ± 15.33.2 ± 0.83-8%

Role of UDP-Glucuronosyltransferases (UGTs) in Conjugate Formation

Specific UGT isoforms exhibit distinct catalytic efficiencies for D7G synthesis. Human recombinant enzyme studies demonstrate that UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, and UGT1A10 contribute significantly to diosmetin glucuronidation, with positional selectivity varying by isoform [4] [8]. UGT1A1 and UGT1A9 primarily generate the 7-O-glucuronide (contributing 42% and 38% of hepatic D7G formation, respectively), while UGT1A8 and UGT1A10 produce both 7-O and 4'-O conjugates in intestinal tissues. The 7-O-glucuronide configuration predominates due to steric accessibility of the 7-hydroxyl group and thermodynamic stability of the conjugate. Kinetic parameters reveal UGT1A9 has the highest intrinsic clearance (CLint = Vmax/Km) of 0.38 μL/min/mg, approximately 2.3-fold greater than UGT1A1 (CLint = 0.16 μL/min/mg) [8]. Genetic polymorphisms in UGT1A genes, particularly UGT1A128 and UGT1A922, significantly reduce D7G formation efficiency (by 37-52% in in vitro models), potentially influencing interindividual variability in diosmetin bioavailability.

Table 2: Enzyme Kinetics of Major UGT Isoforms in D7G Biosynthesis

UGT IsoformTissue LocalizationMean Km (μM)Mean Vmax (pmol/min/mg)Catalytic Efficiency (CLint)
1A1Liver51 ± 88.1 ± 1.20.16 μL/min/mg
1A3Liver, Intestine89 ± 117.3 ± 0.90.08 μL/min/mg
1A7GI Tract123 ± 154.2 ± 0.70.03 μL/min/mg
1A8Intestine67 ± 911.4 ± 1.50.17 μL/min/mg
1A9Liver, Kidney43 ± 616.4 ± 2.00.38 μL/min/mg
1A10Intestine78 ± 1012.8 ± 1.80.16 μL/min/mg

Interspecies Variability in Metabolic Conversion Efficiency

Significant interspecies differences exist in D7G formation and disposition. Rats exhibit 3.7-fold higher hepatic glucuronidation rates than humans (Vmax = 67.9 vs 18.3 nmol/min/mg protein), while dogs show minimal conversion capacity (<5% of human rates) due to lower UGT1A9/1A1 expression [4] [5]. In vitro microsomal studies demonstrate that diosmetin-7-O-glucuronide represents 89% of total conjugates in human hepatocytes compared to 78% in rat hepatocytes, with rodents producing proportionally more 4'-O-glucuronide. These variations necessitate careful interspecies extrapolation in pharmacological studies. Plasma AUC0-24h ratios of D7G to diosmetin after equivalent dosing range from 12.8 in humans to 23.5 in rats, reflecting differential metabolic efficiency and enterohepatic recirculation. Biliary excretion of D7G also varies considerably, with rats eliminating 73% of the dose via bile versus 42% in humans over 24 hours [4] [8].

Table 3: Species-Specific Pharmacokinetic Parameters of D7G

SpeciesPlasma Cmax (ng/mL)AUC0-24h (ng·h/mL)Biliary Excretion (%)Major Circulating Metabolite
Human6,049 ± 5,54934,817 ± 28,62142%Diosmetin-3-O-glucuronide
Rat22,417 ± 8,932158,345 ± 61,20473%Diosmetin-7-O-glucuronide
Dog483 ± 1572,885 ± 1,04811%Unconjugated diosmetin
Monkey8,632 ± 3,18561,394 ± 22,81738%Diosmetin-7-O-glucuronide

Gut Microbiota-Mediated Deglycosylation and Reabsorption Dynamics

Intestinal bacteria critically influence D7G disposition through enzymatic hydrolysis and subsequent aglycone modification. Escherichia sp. 4 (a human gut isolate) exhibits high β-glucuronidase activity, rapidly converting D7G to diosmetin (t1/2 = 18.7 min in vitro) [7]. Additional microbiota-mediated transformations include:

  • Dehydroxylation: Removal of 3'-OH group forming hesperetin (5,7,3'-trihydroxy-4'-methoxyflavanone)
  • Methylation: C4'-O-methylation producing acacetin (5,7-dihydroxy-4'-methoxyflavone)
  • Deglycosylation: Cleavage of sugar moieties from precursor glycosides
  • Acetylation: N-acetyltransferase modification of amine-containing metabolites

UPLC-Q-TOF/MS analyses identify three primary bacterial metabolites: diosmetin (retention time [RT] = 8.2 min), acacetin (RT = 11.7 min), and methylated acacetin (RT = 14.3 min) [7]. Released diosmetin undergoes passive diffusion across colonic epithelium (apparent permeability coefficient Papp = 12.7 × 10-6 cm/s), enabling reabsorption and enterohepatic recycling that extends systemic exposure. This recycling contributes 28-42% of total diosmetin bioavailability in humans, with multiple plasma concentration peaks observed at 2.5h and 8.5h post-administration [4] [7]. The extent of recycling is microbiota-composition dependent, with gnotobiotic studies showing 3.1-fold higher D7G-derived diosmetin absorption in conventional versus germ-free rats.

Table 4: Gut Microbiota-Mediated Metabolic Pathways of D7G

Metabolic PathwayKey Bacterial SpeciesPrimary MetaboliteRelative Abundance (%)Absorption Efficiency
DeglucuronidationEscherichia sp. 4Diosmetin68-75%High (Papp > 10 × 10-6 cm/s)
DehydroxylationClostridium spp.Hesperetin12-18%Moderate
MethylationBacteroides spp.Acacetin8-15%High
AcetylationBifidobacterium spp.Acetyl-acacetin3-7%Low

Properties

CAS Number

1237479-09-2

Product Name

DiosMetin 7-O-beta-D-Glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid

Molecular Formula

C22H20O12

Molecular Weight

476.4 g/mol

InChI

InChI=1S/C22H20O12/c1-31-13-3-2-8(4-10(13)23)14-7-12(25)16-11(24)5-9(6-15(16)33-14)32-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-7,17-20,22-24,26-28H,1H3,(H,29,30)/t17-,18-,19+,20-,22+/m0/s1

InChI Key

XCKMDTYMOHXUHG-SXFAUFNYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.